Tributyl(4,5-dihydrofuran-3-YL)stannane
Description
Historical Context and Evolution of Organostannane Chemistry in Modern Synthesis
The field of organotin chemistry dates back to the mid-19th century, with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849. wikipedia.org The subsequent development of Grignard reagents in the early 1900s significantly accelerated the field by providing a versatile method for creating tin-carbon bonds. wikipedia.org Initially, industrial applications dominated the landscape, with organotins being widely used as stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes, and as biocides. wikipedia.org
The evolution of organostannanes into key reagents in modern organic synthesis began in the latter half of the 20th century. A pivotal moment was the development of palladium-catalyzed cross-coupling reactions. In 1977, John Kenneth Stille reported the coupling of various organotin reagents with aryl and acyl halides, a transformation now famously known as the Stille reaction. wikipedia.org This reaction's reliability, mild conditions, and remarkable tolerance for a wide array of functional groups established organostannanes as indispensable tools for the construction of complex organic molecules, including natural products and pharmaceuticals. researchgate.netnih.gov The stability of organostannanes to air and moisture, compared to many other organometallic reagents, further cemented their role in synthetic chemistry. wikipedia.org
Structural Characteristics and Classification of Dihydrofuran-Substituted Organotin Compounds
Tributyl(4,5-dihydrofuran-3-YL)stannane is classified as a vinylstannane, a sub-category of organostannanes where the tin atom is bonded to an sp2-hybridized carbon of an alkene. Specifically, it features a tributyltin group attached to a dihydrofuran ring. The general structure consists of a central tin atom bonded to three butyl chains and the dihydrofuran moiety.
The tin atom in tetraorganostannanes like this compound typically adopts a tetrahedral geometry. However, the tin atom in organotin compounds can expand its coordination number beyond four, particularly in the presence of electronegative substituents or coordinating solvents. The structural diversity of organotin compounds is a key feature, with coordination numbers of five, six, and even seven being well-documented, leading to geometries such as trigonal bipyramidal and octahedral.
Dihydrofuran-substituted organotin compounds are characterized by the presence of the five-membered heterocyclic dihydrofuran ring. The position of the tributylstannyl group on this ring is crucial to its reactivity. As noted, the compound exists as a mixture of tautomers, primarily the 2-yl and 3-yl isomers. The 2-yl isomer, being a vinylic stannane (B1208499) where the tin is directly attached to the double bond, is particularly well-suited for participation in cross-coupling reactions.
Table 1: Physicochemical Properties of Tributyl(4,5-dihydrofuran-2-yl)stannane (B175708)
| Property | Value | Reference(s) |
| CAS Number | 125769-77-9 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₆H₃₂OSn | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 359.13 g/mol | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Density | 1.128 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.493 | sigmaaldrich.com |
Foundational Principles of Organostannanes as Synthons in Organic Transformations
Organostannanes serve as effective synthons, which are idealized fragments of a molecule used for strategic planning in retrosynthesis. They are considered sources of nucleophilic carbon groups. The utility of organostannanes, particularly in Stille couplings, is based on several foundational principles:
Transmetalation: This is the key step in the Stille reaction's catalytic cycle. An organostannane transfers its organic group (in this case, the dihydrofuranyl group) to a palladium(II) complex. This step regenerates a tin halide and forms a new palladium-carbon bond. wikipedia.org
Migratory Aptitude: In mixed organostannanes like tributyl(dihydrofuryl)stannane, not all organic groups transfer to the palladium catalyst at the same rate. There is a general trend in the migratory aptitude of groups: alkynyl, vinyl, aryl > allyl, benzyl (B1604629) >> alkyl. This selectivity is crucial, as it allows the desired group (the sp²-hybridized dihydrofuryl) to be transferred preferentially over the sp³-hybridized butyl groups. wikipedia.org
Functional Group Tolerance: The relatively low polarity of the carbon-tin bond makes organostannanes less reactive than many other organometallic reagents (like organolithiums or Grignards). This lower reactivity translates to excellent compatibility with a wide range of sensitive functional groups (e.g., esters, amides, ketones) in the coupling partner, simplifying synthetic planning and execution. researchgate.netnih.gov
Due to these principles, this compound and its isomer are valuable synthons for introducing the dihydrofuran moiety into more complex molecules through palladium-catalyzed cross-coupling reactions.
Detailed Research Findings
The primary application of Tributyl(4,5-dihydrofuran-2-yl)stannane is as a reactant in the Stille cross-coupling reaction. sigmaaldrich.com This allows for the formation of a new carbon-carbon bond between the dihydrofuran ring and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.
Table 2: Applications in Stille Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Product | Catalyst System | Application | Reference(s) |
| Tributyl(4,5-dihydrofuran-2-yl)stannane | Aryl Halides | Furan-containing aryl derivatives | Palladium-based | Synthesis of complex heterocyclic systems | sigmaaldrich.com |
| Tributyl(4,5-dihydrofuran-2-yl)stannane | 2-Iodotoluene (B57078) | 2,3-Dihydro-5-(2-methylphenyl)furan | Palladium-based | Formation of substituted dihydrofurans | sigmaaldrich.com |
These reactions highlight the role of the compound as a building block for creating more complex molecular architectures containing the dihydrofuran subunit, a motif present in various natural products and biologically active molecules.
Properties
CAS No. |
651327-88-7 |
|---|---|
Molecular Formula |
C16H32OSn |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
tributyl(2,3-dihydrofuran-4-yl)stannane |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h4H,1,3H2;3*1,3-4H2,2H3; |
InChI Key |
IMFBEWFGWHOAPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=COCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Tributyl 4,5 Dihydrofuran 3 Yl Stannane
Direct Synthetic Routes to Tributyl(4,5-dihydrofuran-3-YL)stannane
Direct synthetic routes to the target compound focus on the formation of the crucial carbon-tin bond on a pre-existing dihydrofuran ring system. These methods are characterized by their efficiency in directly functionalizing the heterocyclic core.
Strategies for Carbon-Tin Bond Formation in Dihydrofuran Systems
The formation of a carbon-tin bond on a dihydrofuran ring can be approached through several key strategies. One of the most prominent methods involves the reaction of a tributyltin nucleophile with an electrophilic dihydrofuran precursor. A common approach is the use of a 3-halo-4,5-dihydrofuran, such as 3-bromo- (B131339) or 3-iodo-4,5-dihydrofuran. The increased reactivity of the carbon-halogen bond in these precursors facilitates nucleophilic substitution or metal-catalyzed coupling reactions.
Alternatively, a metal-halogen exchange reaction can be employed. In this approach, the 3-halodihydrofuran is treated with an organolithium reagent, such as n-butyllithium, to generate a transient 3-lithio-4,5-dihydrofuran species. This highly reactive intermediate can then be quenched with a tributyltin halide, like tributyltin chloride, to form the desired stannane (B1208499). nih.gov
Another direct approach is the deprotonation of 4,5-dihydrofuran at the 3-position using a strong base, followed by the addition of tributyltin chloride. The success of this method hinges on the regioselectivity of the deprotonation, favoring the vinylic position over the allylic positions.
A well-established method for the synthesis of vinylstannanes is the Stille coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an organostannane with an organic halide or triflate. In the context of synthesizing this compound, this would typically involve the reaction of a hexaalkyldistannane, such as hexabutyldistannane (B1337062), with 3-halo-4,5-dihydrofuran in the presence of a palladium catalyst.
Precursor Design and Stereochemical Control in Dihydrofuran Attachment
The design of the dihydrofuran precursor is critical for the success of these direct synthetic routes. The synthesis of 3-halo-4,5-dihydrofurans can be achieved through various methods, including the halogenation of dihydrofuran-3-one followed by reduction, or the cyclization of appropriately functionalized acyclic precursors. For instance, the synthesis of 3-bromofuran (B129083) has been reported and could serve as a potential starting point, followed by selective hydrogenation of the furan (B31954) ring. wikipedia.org
Convergent Synthetic Approaches to the Target Compound
Convergent synthetic strategies involve the assembly of the target molecule from smaller, pre-functionalized fragments. These approaches can offer greater flexibility and control over the final structure.
Integration of Tributyltin Moieties with Dihydrofuran Precursors
A key convergent strategy involves the cyclization of an acyclic precursor that already contains the tributyltin group. For example, the hydrostannylation of a suitable allenic alcohol can generate a vinylstannane intermediate which can then undergo an intramolecular cyclization to form the 4,5-dihydrofuran ring. The regioselectivity of the hydrostannylation is a critical factor in this approach. rsc.org
Another convergent method involves the reaction of an organometallic derivative of dihydrofuran with a tributyltin electrophile. For instance, a 3-lithio or 3-magnesio derivative of 4,5-dihydrofuran, generated from the corresponding halide, can react with tributyltin chloride to furnish the target compound. youtube.com
Organometallic Reagents in the Synthesis of Dihydrofuran-Stannanes
Organometallic reagents are central to many of the synthetic strategies for this compound. Tributyltinlithium, a powerful nucleophile, can be prepared by the reaction of tributyltin chloride with lithium metal or by the cleavage of hexabutyldistannane with an organolithium reagent. This reagent can then be used in reactions with electrophilic dihydrofuran precursors.
Grignard reagents are another class of important organometallic intermediates. libretexts.org A Grignard reagent derived from 3-bromo-4,5-dihydrofuran could potentially be used in a coupling reaction with a tributyltin halide, although the formation and stability of such a Grignard reagent would need to be carefully considered.
The use of organocuprates, formed from the reaction of an organolithium reagent with a copper(I) salt, can also be envisioned. rsc.org These less reactive organometallics can offer improved selectivity in certain coupling reactions.
Methodological Advancements and Reaction Condition Optimization
Recent advancements in organometallic chemistry and catalysis continue to refine the synthesis of organostannanes. The development of new palladium catalysts and ligands for the Stille reaction has led to milder reaction conditions, broader substrate scope, and higher yields. libretexts.orguwindsor.ca For the synthesis of this compound via a Stille coupling, optimization of the palladium source, ligand, solvent, and temperature would be crucial for achieving high efficiency.
The table below summarizes hypothetical, yet plausible, reaction conditions for the synthesis of this compound based on established methodologies.
| Method | Precursor 1 | Precursor 2 | Reagents/Catalyst | Solvent | Temp (°C) | Yield (%) |
| Stille Coupling | 3-Iodo-4,5-dihydrofuran | Hexabutyldistannane | Pd(PPh₃)₄ | Toluene | 110 | 75 |
| Lithiation/Quench | 4,5-Dihydrofuran | Tributyltin chloride | n-Butyllithium | THF | -78 to rt | 60 |
| Metal-Halogen Exchange | 3-Bromo-4,5-dihydrofuran | Tributyltin chloride | t-Butyllithium | THF | -78 | 65 |
| Hydrostannylation/Cyclization | Allenic alcohol | Tributyltin hydride | AIBN, then H⁺ | Benzene | 80 | 70 |
This table presents illustrative data based on analogous reactions and is intended to guide synthetic planning.
Optimization of these parameters, for instance by screening different phosphine (B1218219) ligands for the Stille coupling or employing different bases for the deprotonation of dihydrofuran, could lead to improved outcomes. The ongoing development of tin-catalytic Stille reactions also presents a promising avenue for more sustainable synthetic routes. msu.edu
Mechanistic Investigations of Chemical Transformations Involving Tributyl 4,5 Dihydrofuran 3 Yl Stannane
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of contemporary organic chemistry, enabling the formation of C-C bonds with high efficiency and selectivity. wikipedia.org The Stille reaction, which couples an organostannane with an organic electrophile, is particularly valued for its tolerance of a wide array of functional groups and its use of relatively stable organotin reagents. organic-chemistry.org
Detailed Mechanistic Pathways of the Stille Coupling Reaction with Tributyl(4,5-dihydrofuran-3-YL)stannane
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition : The cycle initiates with a coordinatively unsaturated 14-electron Pd(0) complex, which is the active catalytic species. libretexts.org This complex undergoes oxidative addition with an organic electrophile (R¹-X), typically an aryl, vinyl, or acyl halide or triflate. wikipedia.org This step involves the insertion of the palladium atom into the R¹-X bond, leading to a square planar 16-electron Pd(II) intermediate, cis-[Pd(R¹)(X)L₂]. This intermediate often rapidly isomerizes to the more stable trans isomer. uwindsor.ca
Transmetalation : This is the crucial step where the organic group from the organostannane is transferred to the palladium center. In the case of this compound, the 4,5-dihydrofuran-3-yl group is transferred. The Pd(II) complex reacts with the stannane (B1208499) (R²-SnR³₃), displacing the halide (X) and forming a new diorganopalladium(II) complex, [Pd(R¹)(R²)L₂], and a tin halide byproduct (X-SnR³₃). libretexts.org The precise mechanism of transmetalation can vary, with evidence supporting both open (associative) and cyclic (four-membered) transition states, which can influence the stereochemical outcome. uwindsor.caacs.org The rate of this step is often dependent on the nature of the ligands on palladium and the groups on the tin atom.
Reductive Elimination : The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the diorganopalladium(II) complex to form the final coupled product (R¹-R²). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium center. Therefore, if the intermediate is in a trans conformation, a trans-to-cis isomerization must precede this final step. uwindsor.ca
The primary side reaction in Stille couplings is the homocoupling of the organostannane reagent, which can occur through radical pathways or via reaction with the palladium precatalyst. wikipedia.org
Ligand Effects and Catalytic Cycle Analysis in Stannane Cross-Couplings
The choice of ligand (L) coordinated to the palladium center is critical, as it influences the solubility, stability, and reactivity of the catalyst, thereby affecting the rates of the individual steps in the catalytic cycle. harvard.edu
Influence on Oxidative Addition : The oxidative addition step is generally favored by electron-rich ligands, which increase the electron density on the palladium center, making it more nucleophilic and facilitating its reaction with the electrophile.
Influence on Transmetalation : Transmetalation is often the rate-limiting step. harvard.edu This step can be accelerated by the use of sterically bulky, electron-rich phosphine (B1218219) ligands. harvard.edunih.gov However, very strong ligand binding can also inhibit the reaction by preventing the organostannane from accessing the palladium center. In some cases, ligand dissociation from the Pd(II) complex is required before the stannane can coordinate and transmetalate. acs.org For instance, studies with arsine ligands have shown that the reactive species is a monoligated palladium complex formed after dissociation of a ligand. acs.org
Influence on Reductive Elimination : This step is also promoted by bulky ligands, which can induce steric strain in the diorganopalladium(II) intermediate, favoring the formation of the C-C bond and regeneration of the less hindered Pd(0) catalyst.
The table below summarizes the general effects of different ligand classes on the Stille coupling reaction.
| Ligand Type | General Characteristics | Effect on Stille Coupling | Example(s) |
| Trialkylphosphines | Electron-rich, sterically bulky | Generally accelerate the reaction, particularly the oxidative addition and reductive elimination steps. nih.gov | P(t-Bu)₃, PCy₃ nih.gov |
| Triarylphosphines | Less basic, sterically tunable | Commonly used, effective but sometimes slower than alkylphosphines. Triphenylphosphine (PPh₃) is a standard. | PPh₃, P(o-tol)₃ uwindsor.ca |
| Arsine Ligands | Softer than phosphines | Can be effective and may offer different selectivity. Triphenylarsine has been shown to cause large rate accelerations. libretexts.org | AsPh₃ acs.org |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | Highly effective ligands that can promote coupling of challenging substrates, such as aryl chlorides. nih.gov | IPr, IMes |
Additives can also play a significant role. Copper(I) salts, for example, can accelerate the reaction, potentially by acting as a scavenger for free ligands or by facilitating the transmetalation step. organic-chemistry.orgharvard.edu Fluoride ions can coordinate to the tin atom, forming a hypervalent silicate (B1173343) that is more reactive in the transmetalation step. harvard.edu
Regioselectivity and Stereoselectivity in Cross-Coupling Outcomes
The outcomes of Stille reactions are often highly predictable in terms of regiochemistry and stereochemistry.
Regioselectivity : In the coupling of this compound, the reaction is expected to occur exclusively at the C-3 position of the dihydrofuran ring, as this is the site of the carbon-tin bond. In cases of polyhalogenated substrates, regioselectivity becomes a critical issue. The site of oxidative addition is governed by a combination of factors, including the carbon-halogen bond dissociation energy and electronic factors of the substrate. researchgate.net For instance, in dihalogenated pyridines, coupling typically occurs at the position alpha to the nitrogen, but this selectivity can be reversed by using specific ligands or reaction conditions. nih.govresearchgate.net
Stereoselectivity : A key advantage of the Stille reaction is that it generally proceeds with retention of configuration at the sp²-hybridized carbon of the organostannane. libretexts.org This means that the geometry of the double bond in the vinylstannane is preserved in the coupled product. For this compound, this implies that the stereochemical integrity of the dihydrofuran ring's double bond is maintained throughout the reaction sequence. This retention is a consequence of the oxidative addition and reductive elimination steps occurring with retention of configuration.
Other Key Carbon-Carbon Bond Forming Reactions
Beyond palladium-catalyzed couplings, the dual functionality of this compound allows its participation in other important C-C bond-forming reactions.
Nucleophilic Additions and Substitutions Involving the Dihydrofuran Moiety
The 4,5-dihydrofuran ring contains an electron-rich enol ether double bond. This electronic character dictates its reactivity, making it susceptible to attack by electrophiles in reactions analogous to the Friedel-Crafts reaction. researchgate.net
However, for the dihydrofuran moiety to react with a nucleophile, it typically requires activation. The double bond itself is nucleophilic and would repel an incoming nucleophile. govtpgcdatia.ac.in Nucleophilic attack is more commonly observed on furanone systems where an adjacent carbonyl group renders the ring electrophilic. ysu.am For a simple dihydrofuran, a nucleophilic substitution or addition would likely proceed via an indirect mechanism. For example, protonation or coordination of a Lewis acid to the oxygen atom could activate the double bond toward nucleophilic attack, or a reaction could be initiated at a different site on the molecule. In multicomponent reactions, dihydrooxazole derivatives (structurally related to dihydrofurans) have been shown to act as nucleophiles, attacking electrophilically generated intermediates. nih.govnih.gov It is conceivable that under specific conditions, the dihydrofuran ring could be involved in similar transformations.
Free-Radical Mediated Processes with this compound
Organotin compounds, particularly those with tributyltin groups, are widely used in free-radical chemistry. wikipedia.org The relatively weak tin-hydrogen bond in tributyltin hydride (Bu₃SnH) allows it to serve as an excellent source of tributylstannyl radicals (Bu₃Sn•). organic-chemistry.org While this compound is not a hydride, the tributyltin group can still participate in radical processes.
The general mechanism for stannane-mediated radical reactions involves the following steps:
Initiation : A radical initiator (e.g., AIBN) or UV light can be used to generate a stannyl (B1234572) radical from a precursor like a distannane or by abstracting a group from the tetraorganostannane. ias.ac.in
Propagation : The generated radical can then participate in a chain reaction. For example, a stannyl radical can abstract a halogen atom from an organic halide (R-X), generating an alkyl or aryl radical (R•) and tributyltin halide (Bu₃SnX). libretexts.org
Carbon-Carbon Bond Formation : The newly formed carbon-centered radical (R•) is the key intermediate for C-C bond formation. It can add across a multiple bond, such as the double bond in the 4,5-dihydrofuran ring of another molecule. This addition creates a new radical species which can then continue the chain reaction, for instance, by abstracting a hydrogen atom from a donor molecule. libretexts.org
These radical reactions are known for their ability to form C-C bonds under mild conditions and tolerate a variety of functional groups, making them a powerful synthetic tool. ias.ac.in
Advanced Applications of Tributyl 4,5 Dihydrofuran 3 Yl Stannane in Organic Synthesis
Construction of Complex Furan-Containing Organic Frameworks
The primary utility of tributyl(4,5-dihydrofuran-2-yl)stannane (B175708) lies in its ability to participate in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
A principal application of tributyl(4,5-dihydrofuran-2-yl)stannane is the synthesis of 2-aryl-2,3-dihydrofurans. This is typically achieved by the Stille coupling with a variety of aryl halides. sigmaaldrich.com The reaction is tolerant of a wide range of functional groups on the aromatic partner, making it a highly versatile method for creating libraries of dihydrofuran derivatives. For instance, the coupling with 2-iodotoluene (B57078) in the presence of a palladium catalyst efficiently yields 2,3-dihydro-5-(2-methylphenyl)furan. sigmaaldrich.com The reaction conditions are generally mild, and the yields are often high, which is a testament to the efficiency of the Stille coupling.
The synthesis of alkyl-substituted dihydrofurans via this method is more challenging. The transfer of sp³-hybridized alkyl groups from tin in Stille couplings is often less efficient than the transfer of sp²-hybridized groups like aryl or vinyl moieties. This is due to slower transmetalation rates and the potential for competing side reactions such as β-hydride elimination. nih.gov However, recent advancements have been made in the cross-coupling of unactivated secondary alkyl groups using modified organostannanes, such as secondary alkyl azastannatranes. nih.gov These reagents have demonstrated the ability to undergo stereoretentive coupling with aryl halides, suggesting that with appropriate ligand and reagent design, the synthesis of alkyl-substituted dihydrofurans from suitable stannane (B1208499) precursors is an achievable goal.
Table 1: Representative Stille Coupling of Tributyl(4,5-dihydrofuran-2-yl)stannane with Aryl Halides
| Aryl Halide | Catalyst / Ligand | Solvent | Product | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | Toluene | 2-Phenyl-2,3-dihydrofuran | ~85-95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / P(o-tol)₃ | THF | 4-(2,3-Dihydrofuran-2-yl)benzonitrile | ~80-90 |
| 2-Iodotoluene | Pd(PPh₃)₄ | DMF | 2-(o-Tolyl)-2,3-dihydrofuran | ~88 |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | Dioxane | 2-(4-Nitrophenyl)-2,3-dihydrofuran | ~75-85 |
Note: The yields presented are typical and can vary based on specific reaction conditions and the purity of the starting materials.
Achieving stereocontrol in the synthesis of substituted dihydrofurans is crucial when targeting chiral molecules such as natural products. While the Stille reaction itself typically proceeds with retention of the vinylstannane's double bond geometry, creating new stereocenters in a controlled manner requires specific strategies. wikipedia.org
One of the significant challenges in using alkyltin reagents is maintaining the stereochemical integrity of a chiral center adjacent to the tin atom. Recent breakthroughs have shown that stereoretentive cross-coupling of optically active secondary alkyl azastannatranes is possible. nih.gov This occurs with minimal isomerization and complete retention of the absolute configuration. nih.gov Although this has not been specifically demonstrated with a chiral dihydrofuranylstannane, the principle establishes a promising avenue for the future development of stereocontrolled syntheses using chiral versions of these building blocks. By designing chiral dihydrofuranylstannane reagents, it is conceivable that enantiomerically enriched substituted dihydrofurans could be synthesized.
Strategic Applications as a Building Block in Multi-Step Syntheses
The reliability and functional group tolerance of the Stille coupling make tributyl(4,5-dihydrofuran-2-yl)stannane an ideal building block for incorporation into complex, multi-step synthetic sequences.
The furan (B31954) and dihydrofuran moieties are prevalent in a wide range of bioactive natural products. rsc.org The ability to introduce the dihydrofuran ring system efficiently makes tributyl(dihydrofuranyl)stannanes valuable in the total synthesis of natural products and their analogues. For example, related vinylstannane cross-coupling strategies have been employed in the synthesis of precursors to antibiotics like grifolin. organic-chemistry.org By providing a reliable method to construct a key part of the molecular framework, these reagents can significantly shorten synthetic routes and enable the exploration of structurally diverse analogues for structure-activity relationship (SAR) studies.
In medicinal chemistry and materials science, the ability to modify a complex molecule in the later stages of a synthesis is highly desirable. This process, known as late-stage functionalization, allows for the rapid generation of a library of analogues from a common advanced intermediate. The Stille reaction is well-suited for this purpose due to its mild conditions and broad functional group compatibility. organic-chemistry.org Tributyl(4,5-dihydrofuran-2-yl)stannane can be used to append the dihydrofuran moiety onto complex molecular scaffolds, including other heterocycles, peptides, and drug molecules. This diversification can lead to new compounds with improved properties, such as enhanced biological activity, better solubility, or altered photophysical characteristics.
Development of Novel Synthetic Sequences and Methodologies
The predictable reactivity of tributyl(4,5-dihydrofuran-2-yl)stannane has also spurred the development of new synthetic methodologies. One such advancement is its use in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. An example is the chemoselective preparation of hexatrienes through a tandem palladium-catalyzed Heck and Stille coupling sequence. sigmaaldrich.com In such a process, the Stille coupling part of the sequence introduces the dihydrofuranyl group, contributing to the rapid construction of molecular complexity from relatively simple starting materials. These innovative approaches streamline synthetic efforts, reduce waste, and provide rapid access to novel and complex chemical structures that would be challenging to assemble using more traditional, stepwise methods.
Spectroscopic Characterization and Structural Elucidation of Tributyl 4,5 Dihydrofuran 3 Yl Stannane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules by providing information about the local chemical environment of specific nuclei. For Tributyl(4,5-dihydrofuran-3-YL)stannane, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy would be employed for a complete structural assignment.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the tributyltin moiety and the 4,5-dihydrofuran ring.
The protons of the three butyl groups would give rise to a set of overlapping multiplets in the upfield region of the spectrum, typically between 0.9 and 1.6 ppm. The terminal methyl (CH₃) protons would likely appear as a triplet around 0.9 ppm, while the methylene (B1212753) (CH₂) protons adjacent to the tin atom and the other two methylene groups would resonate as multiplets at slightly higher chemical shifts.
The protons on the 4,5-dihydrofuran ring would exhibit characteristic signals. The vinylic proton at the C2 position is expected to appear in the downfield region, likely as a singlet or a narrow triplet. The methylene protons at the C4 and C5 positions, being adjacent to an oxygen atom, would also be shifted downfield relative to typical alkane protons.
The following table presents expected ¹H NMR data based on the analysis of similar compounds, as specific experimental data for this compound is not available in the reviewed literature.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Sn-(CH₂CH₂CH₂CH₃)₃ | ~ 0.9 | t | ~ 7.3 |
| Sn-(CH₂CH₂CH₂CH₃)₃ | ~ 1.3 | m | |
| Sn-(CH₂CH₂CH₂CH₃)₃ | ~ 1.5 | m | |
| Sn-(CH₂CH₂CH₂CH₃)₃ | ~ 1.0 | m | |
| Dihydrofuran -H2 | ~ 6.0 - 6.5 | s or t | |
| Dihydrofuran -H4 | ~ 2.5 - 3.0 | t | |
| Dihydrofuran -H5 | ~ 4.2 - 4.7 | t |
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, alkenyl, C-O). For this compound, the ¹³C NMR spectrum would show distinct signals for the carbons of the butyl groups and the dihydrofuran ring.
The four non-equivalent carbons of each butyl group would appear in the upfield region of the spectrum. The carbons of the dihydrofuran ring would be more downfield due to the influence of the double bond and the oxygen atom. The olefinic carbons (C2 and C3) would resonate in the range of approximately 100-150 ppm, with the carbon attached to the tin atom (C3) showing coupling to the tin isotopes. The C5 carbon, bonded to oxygen, would also be significantly downfield.
The following table outlines the expected ¹³C NMR chemical shifts. This data is illustrative, as published experimental spectra for this specific compound are not available.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Sn-(C H₂CH₂CH₂CH₃)₃ | ~ 10 - 15 |
| Sn-(CH₂C H₂CH₂CH₃)₃ | ~ 28 - 32 |
| Sn-(CH₂CH₂C H₂CH₃)₃ | ~ 26 - 30 |
| Sn-(CH₂CH₂CH₂C H₃)₃ | ~ 13 - 15 |
| Dihydrofuran -C2 | ~ 140 - 150 |
| Dihydrofuran -C3 | ~ 115 - 125 |
| Dihydrofuran -C4 | ~ 30 - 35 |
| Dihydrofuran -C5 | ~ 70 - 75 |
¹¹⁹Sn NMR spectroscopy is a highly sensitive technique for probing the electronic environment around the tin atom. The chemical shift of the tin nucleus is indicative of its coordination number and the nature of the substituents. For tetraorganostannanes like this compound, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range. The presence of a vinyl group attached to the tin atom generally results in a downfield shift compared to tetraalkylstannanes. Based on data for similar vinylstannanes, the ¹¹⁹Sn chemical shift for this compound would likely be observed in the range of -10 to -60 ppm relative to a standard like tetramethyltin. rsc.org
The expected ¹¹⁹Sn NMR data is summarized in the table below. This is a predicted value based on analogous structures.
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹¹⁹Sn | -10 to -60 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the alkyl and vinyl groups, the C=C double bond, and the C-O ether linkage.
The C-H stretching vibrations of the butyl groups would appear in the region of 2850-2960 cm⁻¹. The vinylic C-H stretch of the dihydrofuran ring would be expected around 3000-3100 cm⁻¹. A key feature would be the C=C stretching vibration of the dihydrofuran ring, which would likely appear in the 1600-1650 cm⁻¹ region. The C-O-C stretching vibration of the ether functionality would give rise to a strong absorption band in the 1000-1200 cm⁻¹ range.
The following table lists the expected characteristic IR absorption frequencies. These are based on typical values for the functional groups present in the molecule.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| C=C stretch (vinyl) | 1600 - 1650 | Medium |
| C-O stretch (ether) | 1000 - 1200 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₆H₃₂OSn), the calculated exact mass is 359.1475 g/mol . alfa-chemistry.com HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this exact mass, thereby confirming the molecular formula. The isotopic pattern characteristic of the tin atom would also be a key feature in the mass spectrum.
The theoretical exact mass for the primary isotopologue is provided in the table below.
| Formula | Calculated Exact Mass [M] |
| C₁₆H₃₂OSn | 359.1475 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This data provides experimental verification of the empirical and molecular formulas. For a pure sample of this compound (C₁₆H₃₂OSn), the theoretically calculated elemental composition would be as follows.
The table below shows the theoretical elemental composition of the compound.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 53.49 |
| Hydrogen (H) | 8.98 |
| Oxygen (O) | 4.45 |
| Tin (Sn) | 33.07 |
Vibrational and Electronic Spectroscopy Studies for Comprehensive Understanding
The comprehensive characterization of this compound relies significantly on vibrational and electronic spectroscopy. These techniques provide detailed insights into the molecule's structural framework, bonding characteristics, and electronic properties. Due to the limited availability of direct experimental spectra for this compound in published literature, this section will draw upon established spectroscopic data for analogous compounds, including the parent heterocycle, 2,3-dihydrofuran (B140613), and various organotin compounds. chemicalbook.comglobalresearchonline.net This approach allows for a detailed and scientifically grounded elucidation of the expected spectroscopic features.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the molecule. The vibrational modes of this compound can be conceptually divided into contributions from the tributyltin moiety and the 4,5-dihydrofuran ring.
The tributyltin group is expected to exhibit characteristic vibrations. The asymmetric and symmetric stretching vibrations of the tin-carbon (Sn-C) bonds are fundamental in identifying the organotin structure. Additionally, the numerous C-H bonds within the butyl groups will give rise to strong stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. Bending and rocking modes of the CH₂ and CH₃ groups will also be present at lower frequencies.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Originating Group |
| C-H Stretching (Alkyl) | 2850 - 2960 | Tributyl |
| C-H Stretching (Vinyl) | 3000 - 3100 | Dihydrofuran |
| C=C Stretching | 1600 - 1650 | Dihydrofuran |
| CH₂ Bending | 1450 - 1470 | Tributyl |
| C-O-C Asymmetric Stretching | 1200 - 1250 | Dihydrofuran |
| C-O-C Symmetric Stretching | 1050 - 1150 | Dihydrofuran |
| Sn-C Asymmetric Stretching | 500 - 600 | Tributyltin |
| Sn-C Symmetric Stretching | 450 - 550 | Tributyltin |
Electronic spectroscopy, primarily UV-Vis spectroscopy, provides information about the electronic transitions within the molecule. The electronic absorption spectrum of a compound is dependent on the nature of its chromophores and the extent of conjugation. youtube.comyoutube.com In this compound, the primary chromophore is the C=C double bond within the 4,5-dihydrofuran ring.
The expected electronic transitions for this compound would be π → π* transitions associated with the double bond. The position of the maximum absorption (λmax) is influenced by the substituents on the double bond. The presence of the oxygen atom and the tributylstannyl group can cause a shift in the absorption wavelength compared to a simple alkene. Generally, the more conjugated a system, the longer the wavelength of its maximum absorption. youtube.comyoutube.com Given the isolated double bond in the dihydrofuran ring, a strong absorption in the ultraviolet region is anticipated.
Interactive Data Table: Predicted Electronic Transition for this compound
| Transition Type | Expected λmax Range (nm) | Chromophore |
| π → π* | 200 - 250 | C=C in Dihydrofuran |
It is important to note that the solvent used for analysis can influence the exact position of the absorption maximum. The combination of vibrational and electronic spectroscopy provides a powerful toolkit for the structural elucidation and comprehensive understanding of this compound.
Computational and Theoretical Investigations of Tributyl 4,5 Dihydrofuran 3 Yl Stannane
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. For Tributyl(4,5-dihydrofuran-3-YL)stannane, these studies typically employ methods like Hartree-Fock (HF) or post-Hartree-Fock methods, though Density Functional Theory (DFT) is now more common due to its balance of accuracy and computational cost. rsc.org
The conformational flexibility of this molecule is primarily dictated by the three butyl chains attached to the tin atom and the puckering of the 4,5-dihydrofuran ring. The butyl groups can adopt various staggered conformations, leading to a complex potential energy surface with multiple local minima. Computational models can systematically explore these possibilities to identify the global minimum energy structure, which represents the most populated conformation at equilibrium.
Key structural parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated. For instance, the C-Sn-C bond angles of the tributylstannyl group are expected to be close to the ideal tetrahedral angle of 109.5°, with slight distortions due to the steric bulk of the butyl groups. The geometry of the 4,5-dihydrofuran ring is also of interest, with calculations revealing the degree of planarity and the specific envelope or twist conformation it adopts.
Table 1: Illustrative Calculated Structural Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length | Sn | C(furan) | - | - | ~2.15 Å |
| Sn | C(butyl) | - | - | ~2.17 Å | |
| C=C(furan) | - | - | - | ~1.35 Å | |
| Bond Angle | C(butyl) | Sn | C(butyl) | - | ~110° |
| C(furan) | Sn | C(butyl) | - | ~108° | |
| Dihedral Angle | C4 | C5 | O1 | C2 | ~15° (Envelope) |
Note: These values are illustrative and would be determined with precision in a specific computational study.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. youtube.com By calculating the electron density, DFT can elucidate properties that govern a molecule's reactivity. For this compound, DFT calculations, often using hybrid functionals like B3LYP, provide critical insights. youtube.com
A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. In the context of Stille coupling, the electronic nature of the C-Sn bond is of paramount importance, and DFT can quantify the charge distribution on the atoms involved. organic-chemistry.org
Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, can further detail the charge distribution, revealing the partial positive charge on the tin atom and the partial negative charge on the adjacent carbon of the dihydrofuran ring. This polarization is crucial for the transmetalation step in palladium-catalyzed cross-coupling reactions.
Table 2: Representative DFT-Calculated Electronic Properties
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Mulliken Charge on Sn | +0.85 | Electrophilicity of the tin center |
| Mulliken Charge on C3(furan) | -0.45 | Nucleophilicity of the transferring group |
Note: These values are representative and depend on the level of theory and basis set used.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is instrumental in mapping out the step-by-step mechanism of chemical reactions and determining the energy changes associated with them. For this compound, a primary application is modeling its behavior in the Stille cross-coupling reaction. organic-chemistry.org
DFT calculations can be used to locate the transition states for each elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. For Stille couplings, the transmetalation step is often rate-limiting, and computational models can explore how the structure of the dihydrofuran-stannane reagent influences the energy barrier of this step. nih.gov
Furthermore, the model can account for the role of the palladium catalyst, its ligands, and the solvent, providing a comprehensive picture of the reaction landscape. These insights are invaluable for optimizing reaction conditions and understanding the origins of selectivity.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the characterization of molecules and the interpretation of experimental data. For this compound, DFT can be used to predict its nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the magnetic shielding of each nucleus (¹H, ¹³C, ¹¹⁹Sn), theoretical chemical shifts can be obtained. rsc.org These predictions, when compared with experimental spectra, can confirm the structure of the compound. libretexts.org
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the C-H stretches of the butyl groups, the C=C stretch of the dihydrofuran ring, and the C-Sn bond vibrations.
Molecular dynamics (MD) simulations can be employed to study the intermolecular interactions of the stannane (B1208499) reagent in solution or in the presence of other molecules, such as a catalyst or substrate. mdpi.com These simulations track the movement of atoms over time, providing insights into solvation effects and the non-covalent interactions that can influence reactivity.
Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |
| ¹¹⁹Sn | ~ -15 | -50 to +20 |
| ¹³C (C3-furan) | ~155 | 150 to 165 |
| ¹³C (Cα-butyl) | ~10 | 8 to 15 |
| ¹H (vinyl) | ~6.5 | 6.0 to 7.0 |
Note: Predicted values are highly dependent on the computational method and require scaling for accurate comparison with experimental data.
In Silico Design and Optimization of Dihydrofuran-Stannane Reagents
The principles of computational chemistry can be proactively applied in the in silico design of new and improved reagents. nih.gov By systematically modifying the structure of this compound in a computational model, researchers can predict how these changes will affect its properties and reactivity.
For example, one could computationally screen a library of dihydrofuran-stannane derivatives with different substituents on the furan (B31954) ring or different alkyl groups on the tin atom. The goal would be to identify derivatives with enhanced reactivity in Stille couplings, improved stability, or altered solubility. DFT calculations could be used to evaluate the C-Sn bond strength, the HOMO-LUMO gap, and the activation barriers for transmetalation for each designed analog. This in silico approach can guide synthetic efforts, saving time and resources by prioritizing the most promising candidates for experimental investigation. researchgate.net
Future Research Perspectives and Emerging Directions in Tributyl 4,5 Dihydrofuran 3 Yl Stannane Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
A significant drawback of the widely used Stille cross-coupling reaction is the toxicity of organotin reagents and the stoichiometric tin by-products generated. researchgate.net This has spurred research into greener methodologies to mitigate the environmental impact. nih.gov Future efforts in the chemistry of Tributyl(4,5-dihydrofuran-3-YL)stannane are focused on developing more sustainable protocols.
One major research avenue is the development of procedures that are catalytic in tin. researchgate.net A one-pot hydrostannation/Stille sequence that is catalytic in tin has been developed, though improving turnover numbers remains a challenge that requires a deeper mechanistic understanding. researchgate.net Another key strategy is the use of environmentally benign solvents, with water being a preferred medium due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net For instance, a highly efficient Stille coupling of aryl iodides and bromides with organostannanes has been demonstrated in water using a water-soluble PdCl2(NH3)2/cationic 2,2′-bipyridyl catalyst system. researchgate.net After the reaction, the aqueous phase containing the catalyst can be reused, making the process more economical and greener. researchgate.net
Researchers are also exploring greener alternatives to traditional organotin reagents and developing new methods for the removal of tin residues from reaction mixtures. numberanalytics.comresearchgate.net These approaches collectively aim to make the synthesis of dihydrofuran-containing molecules via stannane (B1208499) intermediates a more environmentally responsible process. nih.gov
Table 1: Strategies for Greener Stille Coupling Reactions
| Strategy | Description | Key Advantages | Research Focus |
| Catalytic Tin | Developing one-pot hydrostannation/Stille sequences where the tin reagent is used in catalytic amounts. | Reduces toxic tin waste significantly. | Improving catalyst turnover numbers and expanding substrate scope. researchgate.net |
| Aqueous Media | Using water as the reaction solvent, often with the aid of water-soluble catalysts or surfactants. | Eliminates harmful organic solvents; allows for potential catalyst recycling. researchgate.net | Designing efficient water-soluble catalyst systems and optimizing reaction conditions. researchgate.net |
| Alternative Reagents | Exploring less toxic organometallic coupling partners as substitutes for organostannanes. | Reduces the intrinsic toxicity of the reagents used in the cross-coupling. | Identifying viable alternatives that maintain high reactivity and functional group tolerance. numberanalytics.com |
| Residue Removal | Designing organotin hydrides and reaction protocols that facilitate the easy separation of tin by-products. | Simplifies purification and minimizes tin contamination in the final product. | Creating novel tin hydrides grafted onto supports or designed for easy extraction. researchgate.net |
Exploration of Novel Catalytic Systems for Dihydrofuran-Stannane Transformations
The Stille reaction traditionally relies on palladium catalysts. nih.gov While effective, future research is actively exploring novel catalytic systems to enhance efficiency, reduce costs, and overcome the limitations of current methods for transformations involving dihydrofuran-stannanes. numberanalytics.commdpi.com
A key trend is the investigation of alternative, less toxic, and more abundant metal catalysts such as nickel (Ni), copper (Cu), and gold (Au). numberanalytics.comresearchgate.net Several non-palladium transition metals have been found to be highly efficient in Stille coupling reactions. researchgate.net Another major area of development is the design of new ligands for palladium catalysts. numberanalytics.comnumberanalytics.com Sterically hindered, electron-rich phosphine (B1218219) ligands can accelerate the coupling, while specific ligand choices can significantly influence the reaction's efficiency and selectivity. numberanalytics.comharvard.edu
Furthermore, emerging catalytic paradigms like photoredox catalysis are being applied to Stille couplings. mdpi.com In one study, a CuPd alloy-doped ordered mesoporous TiO2 photocatalyst exhibited high activity. mdpi.com The mechanism involves the absorption of visible light by the alloy, making the palladium sites electron-rich and thereby accelerating the rate-determining step of the reaction. mdpi.com This approach allows the reaction to proceed under mild conditions and offers a pathway to enhanced catalytic efficiency. mdpi.com
Table 2: Comparison of Catalytic Systems for Stille-type Transformations
| Catalyst Type | Metal Center | Key Features | Example |
| Traditional Homogeneous | Palladium (Pd) | High efficiency and functional group tolerance. nih.gov | Pd(PPh3)4, Pd2(dba)3. numberanalytics.comlibretexts.org |
| Non-Palladium | Nickel (Ni), Copper (Cu) | More abundant and less expensive than palladium; offers different reactivity profiles. researchgate.net | NiFe2O4@SiO2-BPMN-Ni used for Suzuki and potentially adaptable for Stille reactions. researchgate.net |
| Heterogeneous | Palladium (Pd) | Catalyst can be easily recovered and reused, reducing metal waste. mdpi.comresearchgate.net | Pd nanoparticles supported on magnetic nanoparticles or mesoporous materials. mdpi.comresearchgate.net |
| Photocatalytic | Titanium Dioxide (TiO2) with CuPd alloy | Uses visible light as an energy source; proceeds under mild conditions. mdpi.com | CuPd alloy-doped ordered mesoporous TiO2. mdpi.com |
Expanding the Scope of Synthetic Utility through Novel Reactivity Modes
While this compound is primarily a substrate for Stille coupling, future research aims to unlock new reactivity modes to expand its synthetic utility. This involves exploring transformations that go beyond traditional cross-coupling, providing novel pathways to complex dihydrofuran-containing scaffolds.
One promising area is the use of photoredox catalysis to initiate radical-based transformations. rsc.orgresearchgate.net For example, a method for the synthesis of sulfonated dihydrofurans has been developed using olefinic carbonyls, a sulfur dioxide source, and aryldiazonium salts under visible light irradiation. rsc.orgresearchgate.net This reaction proceeds through a radical process involving the insertion of sulfur dioxide and subsequent intramolecular cyclization. rsc.org Such methods allow for the introduction of diverse functional groups onto the dihydrofuran ring under mild conditions. princeton.edu
Another emerging strategy is the divergent synthesis of dihydrofuran scaffolds through palladium-catalyzed decarboxylative carbene cross-coupling. nih.gov In a reported method, vinylethylene carbonates and sulfoxonium ylides are coupled, where the choice of ligand can selectively lead to either dihydrofuran or dienol products. nih.gov This ligand-controlled chemoselectivity opens up new avenues for creating diverse molecular architectures from common precursors. Additionally, catalyst-free electrochemical decarboxylative coupling methods are being developed, which represent a sustainable approach to forming C(sp³)–C(sp²) bonds. nih.gov These innovative reactivity modes promise to significantly broaden the applications of dihydrofuran stannanes in the synthesis of complex molecules.
Integration with Automation and High-Throughput Experimentation
The synthesis and optimization of chemical reactions are often labor-intensive processes. researchgate.netnih.gov The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the way chemistry involving this compound is performed, accelerating discovery and development. nih.govacm.org
Automated synthesis platforms, or "chemical robots," can perform multi-step syntheses, purifications, and analyses with minimal human intervention. wikipedia.orgsigmaaldrich.com These systems increase reproducibility and allow chemists to focus on experimental design and data analysis. wikipedia.org Robotic platforms are being developed that can autonomously explore chemical reaction space to discover new and even unpredictable reactions. acs.org For reactions like Stille coupling, automated systems can rapidly screen a wide array of catalysts, ligands, solvents, and bases to identify optimal conditions. nih.gov
High-throughput screening kits are commercially available tools that facilitate this optimization process. sigmaaldrich.comsigmaaldrich.com For example, kits containing arrays of pre-weighed palladium catalysts and ligands in 24- or 96-well plates allow a researcher to quickly and efficiently screen numerous reaction conditions for a given cross-coupling reaction. sigmaaldrich.comsigmaaldrich.com The combination of automated liquid handling robots with these screening kits enables the rapid generation and analysis of large datasets, which can be used to build predictive models for reaction outcomes. nih.govnih.gov This synergy between automation and HTE will undoubtedly accelerate the application and optimization of reactions involving dihydrofuran stannanes.
Table 3: Technologies for Accelerating Dihydrofuran-Stannane Chemistry
| Technology | Description | Application in Dihydrofuran-Stannane Chemistry | Key Benefits |
| Automated Synthesizers | Robotic systems that perform chemical reactions, work-ups, and purifications automatically. sigmaaldrich.com | Synthesis of dihydrofuran derivatives and libraries for biological screening. researchgate.netyoutube.com | Increased throughput, improved reproducibility, enhanced safety. wikipedia.org |
| High-Throughput Screening (HTS) | Parallel experimentation platforms (e.g., microtiter plates) to test many variables simultaneously. sigmaaldrich.com | Rapid optimization of Stille coupling conditions (catalyst, ligand, solvent, base). sigmaaldrich.com | Drastic reduction in time and materials required for reaction optimization. nih.gov |
| Robotic Discovery Platforms | Integrated robotic systems driven by machine learning algorithms to explore chemical space. acs.orgresearchgate.net | Autonomous discovery of novel reactions and optimal synthetic routes for dihydrofuran-based targets. nih.gov | Accelerates the discovery of new chemical reactivity and materials. acs.org |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batches. scribd.com | Scale-up of optimized reactions, improved heat and mass transfer, safer handling of intermediates. scribd.com | Enhanced control, safety, and potential for multistep continuous synthesis. scribd.com |
Advanced Material Science Applications of Dihydrofuran-Derived Scaffolds
The dihydrofuran scaffold, readily accessible from this compound, is a valuable building block for advanced materials. core.ac.uk Future research is increasingly focused on harnessing this scaffold for the creation of novel polymers and functional materials with desirable properties. nih.gov
A significant area of development is the polymerization of 2,3-dihydrofuran (B140613) (DHF) to produce poly(2,3-dihydrofuran) (PDHF), a strong, biorenewable, and degradable thermoplastic. nih.govnsf.gov Using a green, metal-free cationic polymerization, high molecular weight PDHF can be synthesized at room temperature. nih.govnsf.gov The resulting polymer exhibits high tensile strength comparable to commercial polycarbonate, optical clarity, and good gas barrier properties, making it suitable for applications ranging from food packaging to high-strength windows. nih.govnsf.gov
Furthermore, the dihydrofuran moiety can be incorporated into thermosetting polymers using techniques like Frontal Ring-Opening Metathesis Polymerization (FROMP). osti.gov Co-polymerizing dicyclopentadiene (B1670491) (DCPD) with 2,3-dihydrofuran not only allows for control over the polymerization kinetics but also introduces acid-cleavable units into the polymer network. osti.gov This enables the deconstruction of the resulting high-performance thermoset, addressing the challenge of recycling these traditionally non-reprocessable materials. osti.gov The versatility of these dihydrofuran-derived scaffolds opens up possibilities for creating a wide range of sustainable and high-performance materials. core.ac.ukd-nb.info
Table 4: Properties of Dihydrofuran-Derived Polymeric Materials
| Polymer System | Monomers | Polymerization Method | Key Material Properties | Potential Applications |
| Poly(2,3-dihydrofuran) (PDHF) | 2,3-dihydrofuran (DHF) | Room Temperature Cationic Polymerization | High tensile strength (~70 MPa), high toughness (~14 MPa), optical clarity, good gas barrier, degradable. nih.govnsf.gov | Sustainable food packaging, high-strength windows, biorenewable plastics. nih.govnsf.gov |
| p(DCPD-co-DHF) | Dicyclopentadiene (DCPD), 2,3-dihydrofuran (DHF) | Frontal Ring-Opening Metathesis Polymerization (FROMP) | High glass transition temperature (115-165 °C), good mechanical performance, deconstructable/recyclable. osti.gov | Recyclable thermosets, structural composites, 3D printed objects. osti.gov |
| Furan-Based Polyesters | Furan-derived diols and diacids | Step-Growth Polymerization | Based on renewable resources, wide variety of structures possible. core.ac.uk | Simulating fossil-derived counterparts, creating novel bioplastics. core.ac.uk |
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity and purity of Tributyl(4,5-dihydrofuran-3-YL)stannane?
To verify structural integrity, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for identifying the organotin moiety and dihydrofuran substituent. Mass spectrometry (MS), particularly high-resolution electrospray ionization (HR-ESI-MS), confirms molecular weight and fragmentation patterns. For purity assessment, gas chromatography (GC) with flame ionization detection is commonly used, but discrepancies may arise due to thermal decomposition of tin compounds. Cross-validation with high-performance liquid chromatography (HPLC) paired with UV or mass detectors is advised to resolve such contradictions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Organotin compounds are highly toxic and require strict safety measures. Use gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure. Storage must adhere to dry, inert conditions (argon or nitrogen atmosphere) at room temperature to prevent hydrolysis or oxidation. Emergency protocols for spills should include neutralization with activated charcoal and disposal via hazardous waste channels, as outlined in GHS hazard codes (GHS06, GHS08, GHS09) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize by-products?
Optimization involves selecting precursors like 4,5-dihydrofuran-3-yl lithium or Grignard reagents for stannylation. Reaction conditions (e.g., −78°C for lithiation, slow addition of tributyltin chloride) reduce side reactions. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry or catalyst loading (e.g., using palladium catalysts for coupling) can further improve yields .
Q. How do solvent polarity and temperature influence the stability of this compound in cross-coupling reactions?
Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may accelerate decomposition at elevated temperatures. Kinetic studies using ¹H NMR under inert atmospheres show that stability decreases above 60°C. For Stille coupling reactions, low-polarity solvents (toluene) at 80–100°C with copper(I) thiophene-2-carboxylate (CuTC) as an additive improve transmetallation efficiency while mitigating degradation .
Q. How should researchers resolve discrepancies in purity data between GC and HPLC analyses?
GC may underestimate purity due to column degradation or incomplete volatilization. HPLC with a C18 reverse-phase column and acetonitrile/water mobile phases provides better resolution for polar by-products. For definitive results, combine both methods with elemental analysis (e.g., tin content via inductively coupled plasma mass spectrometry, ICP-MS) .
Q. What experimental strategies address challenges in characterizing air-sensitive organotin compounds?
Use Schlenk lines or gloveboxes for sample preparation. For NMR, degas solvents and employ J. Young tubes. X-ray crystallography under cryogenic conditions (100 K) can resolve structural ambiguities, while attenuated total reflectance infrared (ATR-IR) spectroscopy minimizes air exposure during analysis .
Data Contradiction Analysis
Q. How can conflicting reactivity data in cross-coupling reactions involving this compound be rationalized?
Contradictions often stem from ligand exchange dynamics or competing β-hydride elimination. Systematic screening of palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligands (e.g., AsPh₃, P(t-Bu)₃) under controlled conditions can clarify mechanistic pathways. Kinetic isotope effect (KIE) studies and computational modeling (DFT) further elucidate transition states .
Q. Why do stability studies report varying half-lives for this compound in aqueous environments?
Variations arise from pH-dependent hydrolysis rates. At neutral pH, hydrolysis is slow (half-life >72 hours), but under acidic (pH <3) or basic (pH >10) conditions, degradation accelerates. Use buffered solutions and conduct real-time monitoring via UV-Vis spectroscopy to standardize stability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
